2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a phenyl ring that is further substituted with a 3-ethyl-1,2,4-oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The 3-ethyl-1,2,4-oxadiazole moiety can be synthesized through the cyclization of an appropriate hydrazide with an ester or carboxylic acid under acidic or basic conditions.
Coupling with Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the substituted phenyl ring with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- 2-chloro-N-[2-(3-ethyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide
- 2-chloro-N-[2-(3-ethyl-1,2,4-triazol-5-yl)phenyl]benzamide
Uniqueness
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of the 3-ethyl-1,2,4-oxadiazole moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or heterocyclic rings.
Properties
IUPAC Name |
2-chloro-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-8-4-6-10-14(12)19-16(22)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSBGMZSFOCAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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